3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide
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Overview
Description
3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a chlorophenyl group, a furan ring, and a pyridine moiety, making it a versatile molecule for chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Chlorophenyl Intermediate: The starting material, 3-chlorobenzaldehyde, undergoes a reaction with a suitable amine to form an imine intermediate.
Furan Ring Introduction: The imine intermediate is then reacted with a furan derivative under acidic or basic conditions to introduce the furan ring.
Pyridine Ring Formation: The resulting compound is further reacted with a pyridine derivative, often through a coupling reaction facilitated by a catalyst such as palladium.
Final Amide Formation: The final step involves the formation of the amide bond, typically through the reaction of the intermediate with propanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group, converting them into amines or alcohols, respectively.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium methoxide (NaOCH₃) or other strong nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents, particularly in the treatment of diseases involving oxidative stress and inflammation.
Medicine
In medicine, research focuses on its potential anti-inflammatory and antioxidant properties. Studies are conducted to evaluate its efficacy and safety in preclinical models, aiming to develop new drugs for chronic inflammatory diseases.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in the production of polymers, coatings, and electronic materials.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes involved in the production of reactive oxygen species (ROS), thereby exerting antioxidant effects. Additionally, it can interact with inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-2-yl)methyl)propanamide: Similar structure but with a different position of the pyridine ring.
3-(3-chlorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide: Similar structure but with a different position of the furan ring.
Uniqueness
The uniqueness of 3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c20-18-3-1-2-14(9-18)4-5-19(23)22-11-15-8-17(12-21-10-15)16-6-7-24-13-16/h1-3,6-10,12-13H,4-5,11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOKDSSXCRNEFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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